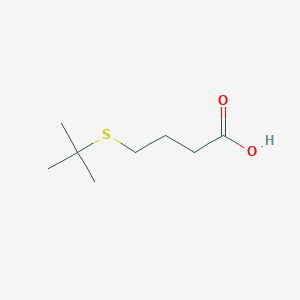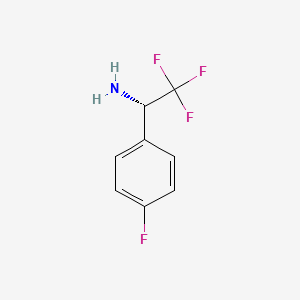![molecular formula C12H13NO3 B3431789 (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-66-5](/img/no-structure.png)
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid, also known as 3-DMP-2E-PA, is a small molecule that has been studied for its potential applications in scientific research. It is a carboxylic acid derivative of 3,5-dimethylphenylcarbamoylprop-2-ene, and is characterized by its ability to form a stable covalent bond with other molecules. The properties of 3-DMP-2E-PA have been studied in the context of its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biotechnology.
科学研究应用
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid has been studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used as a reagent in the synthesis of various biologically active compounds, such as drugs, hormones, and vitamins. In addition, this compound has been used in the synthesis of various materials, such as polymers, catalysts, and surfactants.
作用机制
The mechanism of action of (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid is not yet fully understood. However, it is believed that the molecule acts as an acid-base catalyst, which facilitates the formation of covalent bonds between molecules. It is also believed that the molecule can act as an electron-donating or electron-withdrawing group, which can affect the reactivity of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the molecule can affect the activity of enzymes, hormones, and other biochemical pathways. It is also believed that the molecule can affect the activity of ion channels, which can affect the function of cells.
实验室实验的优点和局限性
The advantages of using (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid for laboratory experiments include its stability, low cost, and ease of synthesis. The molecule is also relatively non-toxic and does not produce any hazardous by-products. The main limitation of using this compound is that its mechanism of action is not yet fully understood, which can limit its effectiveness in some applications.
未来方向
The future directions for (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid include further research into its mechanism of action, biochemical and physiological effects, and potential applications in synthetic organic chemistry, medicinal chemistry, and biotechnology. Additionally, further research could be conducted into the development of new methods of synthesis and the optimization of existing methods. Finally, further research could be conducted into the potential therapeutic applications of this compound, such as the treatment of diseases or the development of new drugs.
合成方法
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylphenylcarbamoylprop-2-ene with an acid such as hydrochloric acid or sulfuric acid. This reaction produces a carboxylic acid derivative of 3,5-dimethylphenylcarbamoylprop-2-ene, which is then purified and characterized. Other methods of synthesis include the reaction of 3,5-dimethylphenylcarbamoylprop-2-ene with an alkali metal, such as sodium or potassium, to form a carboxylate salt. This salt can then be purified and characterized.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid involves the reaction of 3-acetyl-2-oxo-4-phenylbutanoic acid with 3,5-dimethylaniline in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-acetyl-2-oxo-4-phenylbutanoic acid", "3,5-dimethylaniline", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 3-acetyl-2-oxo-4-phenylbutanoic acid (1.0 equiv) and 3,5-dimethylaniline (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) and add the coupling agent (1.2 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis shows complete consumption of the starting materials.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] } | |
CAS 编号 |
929697-66-5 |
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
(E)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b4-3+ |
InChI 键 |
RMPBFVIFASQTTQ-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)

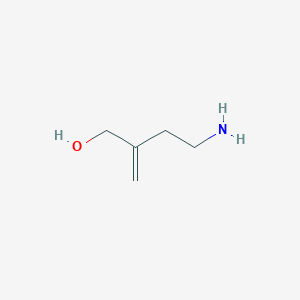
![2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3431733.png)
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)
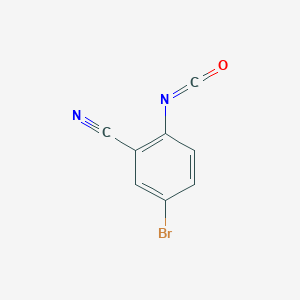
![Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431754.png)
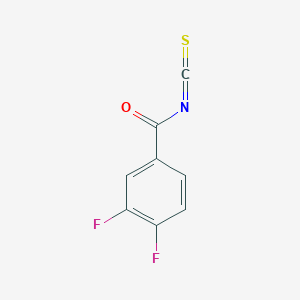
![Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431763.png)
![(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B3431764.png)

![3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3431773.png)
